(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
- The compound’s systematic name is “(2Z)-6-chloro-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide.”
- It belongs to the class of 1,3-thiazoles.
- This compound plays a crucial role in pharmaceutical research due to its unique structure and potential applications.
Preparation Methods
- A synthetic route involves several steps:
Oximation: Reacting cyanoacetamide with sodium nitrite in acetic acid to obtain 2-cyano-2-oxime acetamide.
Etherification: Treating 2-cyano-2-oxime acetamide with diethyl sulfate to yield 2-cyano-2-ethoxy imino acetamide.
Phosphorylation: Using phosphorus trichloride to convert the above compound to ethoxymethylenemalononitrile.
Aminolysis: Reacting ethoxymethylenemalononitrile with NH₃/NH₄Cl to form 2-cyano-2-ethoxy imino propionamidine.
Cyclization: Brominating the previous compound and cyclizing it with KSCN to obtain 2-ethoxy imino-2-(5-amino-1,2,4-thiadiazol-3-yl) acetonitrile.
Hydrolysis: Finally, hydrolyzing the above compound yields (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include sodium nitrite, diethyl sulfate, phosphorus trichloride, bromine, and KSCN.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Antibiotics: The compound serves as a side chain for the antibiotic ceftaroline fosamil.
Infectious Diseases: Ceftaroline fosamil targets bacterial cell wall synthesis, making it effective against resistant pathogens.
Medicine: Ceftaroline fosamil is FDA-approved for treating skin and soft tissue infections, community-acquired pneumonia, and complicated intra-abdominal infections.
Mechanism of Action
- Ceftaroline fosamil inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
- It disrupts peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
- Similar compounds include ceftobiprole, ceftriaxone, and cefotaxime.
- the unique structure of our compound sets it apart from others in terms of its antibacterial activity and mechanism of action.
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-3-5-17(13(2)9-12)24-20-16(19(26)25-21-23-7-8-28-21)11-14-10-15(22)4-6-18(14)27-20/h3-11H,1-2H3,(H,23,25,26) |
InChI Key |
WTUNDJJDMNPRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4)C |
Origin of Product |
United States |
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